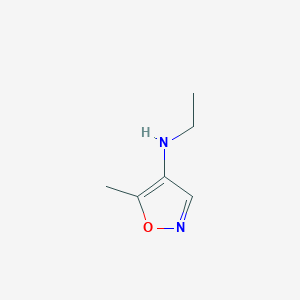![molecular formula C13H9BrN2O4 B8616866 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid](/img/structure/B8616866.png)
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a bromophenylamino group (-NH-C6H4-Br) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(3-bromophenylamino)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-4-(3-bromophenylamino)benzoic acid.
Reduction: Formation of 3-amino-4-(3-bromophenylamino)benzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenylamino group may also play a role in binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the bromophenylamino group.
4-Nitrobenzoic acid: Similar in structure but with the nitro group in a different position.
3-Bromo-4-nitrobenzoic acid: Similar but lacks the amino group.
Uniqueness
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid is unique due to the presence of both the nitro and bromophenylamino groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9BrN2O4 |
|---|---|
Poids moléculaire |
337.12 g/mol |
Nom IUPAC |
4-(3-bromoanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H9BrN2O4/c14-9-2-1-3-10(7-9)15-11-5-4-8(13(17)18)6-12(11)16(19)20/h1-7,15H,(H,17,18) |
Clé InChI |
VVFLRVHTGQUOGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
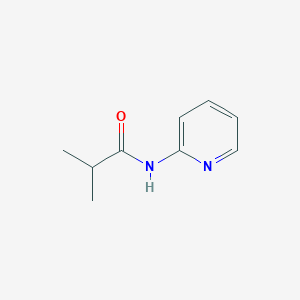
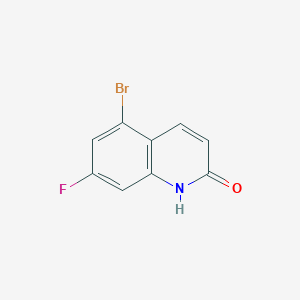

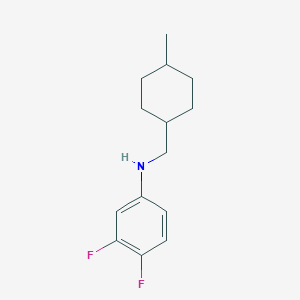
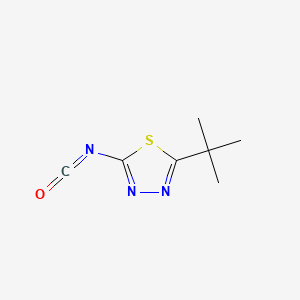
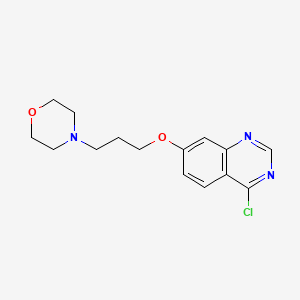
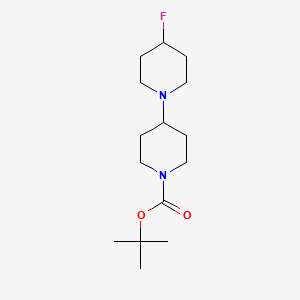

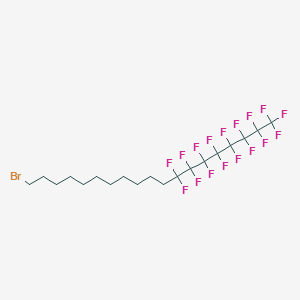
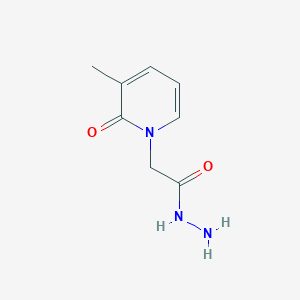
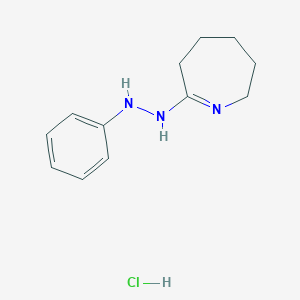
![4-[2-(Dimethylamino)ethylthio]-benzoic acid](/img/structure/B8616874.png)
![tert-Butyl N-{1-[methoxy(methyl)carbamoyl]propyl}carbamate](/img/structure/B8616876.png)
